molecular formula C17H14F3N3O3S B586481 Deracoxib-d4 CAS No. 1794780-24-7

Deracoxib-d4

Cat. No.: B586481
CAS No.: 1794780-24-7
M. Wt: 401.397
InChI Key: WAZQAZKAZLXFMK-LNFUJOGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deracoxib-d4 is a deuterated form of Deracoxib, a nonsteroidal anti-inflammatory drug (NSAID) of the coxib class. It is primarily used in veterinary medicine to treat pain and inflammation associated with osteoarthritis and post-operative pain in dogs . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Deracoxib due to the isotope effect, which can provide more detailed insights into the drug’s behavior in biological systems.

Mechanism of Action

Target of Action

Deracoxib-d4 is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme . This enzyme is primarily involved in the production of pro-inflammatory prostaglandins , which mediate inflammation, pain, and fever .

Mode of Action

This compound works by selectively inhibiting the COX-2 enzyme . This means it specifically targets the production of inflammatory prostaglandins without significantly affecting the protective prostaglandins produced by COX-1 . This selectivity is important because it minimizes the gastrointestinal side effects (such as ulcers and bleeding) and renal issues associated with non-selective NSAIDs that inhibit both COX-1 and COX-2 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX-2 enzyme, this compound reduces the production of inflammatory prostaglandins, thereby alleviating pain and inflammation .

Pharmacokinetics

The pharmacokinetics of this compound involves the processes of absorption, distribution, metabolism, and excretion . It has a high protein binding capacity (more than 90%) and is metabolized via hepatic biotransformation . The elimination half-life of this compound at the recommended dose is three hours .

Result of Action

The reduction in COX-2 activity decreases the production of prostaglandins involved in the inflammation pathway . This leads to a decrease in the clinical signs associated with inflammation, including pain and swelling, thus improving the quality of life for dogs suffering from conditions like osteoarthritis or recovering from surgery .

Action Environment

The pharmacokinetics of this compound can be influenced by the age, weight, and overall health status of the dog, including liver and kidney function, which may affect the drug’s metabolism and excretion . Environmental factors such as stress have also been suggested to exert a crucial impact on brain development, leading to permanent functional changes that may contribute to lifelong risk for mental health outcomes .

Biochemical Analysis

Biochemical Properties

Deracoxib-d4 interacts with the enzyme cyclooxygenase-2 (COX-2), inhibiting its activity. This interaction reduces the production of prostaglandins, which are key mediators of inflammation and pain .

Cellular Effects

This compound’s inhibition of COX-2 leads to a decrease in the production of prostaglandins. This can influence cell function by reducing inflammation and pain signals. It may also impact cell signaling pathways related to inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of the COX-2 enzyme, inhibiting its ability to convert arachidonic acid to prostaglandins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. It has shown antitumor activity against transitional cell carcinoma (TCC) in dogs, with a median time to progressive disease of 133 days .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At a dosage of 3 mg/kg/d, it has shown antitumor activity against TCC in dogs . Renal, hepatic, and gastrointestinal abnormalities have been noted in some dogs .

Metabolic Pathways

As a COX-2 inhibitor, it likely interacts with the arachidonic acid pathway .

Transport and Distribution

As a small molecule drug, it is likely to be distributed throughout the body via the bloodstream .

Subcellular Localization

As a small molecule drug, it is likely to be able to cross cell membranes and exert its effects within cells .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Deracoxib undergoes several types of chemical reactions, including:

    Oxidation: Deracoxib can be oxidized to form sulfoxides and sulfones.

    Reduction: The nitro group in Deracoxib can be reduced to an amine.

    Substitution: Halogen atoms in Deracoxib can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Deracoxib-d4 is widely used in scientific research for several purposes:

    Pharmacokinetic Studies: The deuterated form helps in understanding the absorption, distribution, metabolism, and excretion of Deracoxib.

    Metabolic Pathway Analysis: It aids in identifying metabolic pathways and intermediates.

    Drug Interaction Studies: this compound is used to study interactions with other drugs and their impact on its pharmacokinetics.

    Biological Research: It is used in studies related to inflammation and pain management in veterinary medicine.

Comparison with Similar Compounds

Similar Compounds

    Celecoxib: Another COX-2 inhibitor used in human medicine.

    Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to safety concerns.

    Etoricoxib: A COX-2 inhibitor used for pain and inflammation management.

Uniqueness of Deracoxib-d4

This compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic and metabolic studies. The isotope effect of deuterium can lead to differences in the metabolic rate and pathways compared to the non-deuterated form, offering more detailed insights into the drug’s behavior in biological systems.

Biological Activity

Deracoxib-d4 is a deuterated form of deracoxib, a selective nonsteroidal anti-inflammatory drug (NSAID) primarily used in veterinary medicine for the management of pain and inflammation in dogs. It functions as a cyclooxygenase-2 (COX-2) inhibitor, which reduces the production of prostaglandins associated with inflammation. This article delves into the biological activity of this compound, examining its pharmacological properties, efficacy in clinical settings, and safety profile based on diverse research findings.

Chemical Structure and Composition:

  • Chemical Name: 4-[5-(3-difluoro-4-methoxyphenyl)-(difluoromethyl)-1H-pyrazole-1-yl] benzenesulfonamide
  • Molecular Formula: C17H14F3N3O3S
  • Molecular Weight: 397.38 g/mol

This compound selectively inhibits COX-2, an enzyme that plays a significant role in the inflammatory process. By inhibiting COX-2, this compound decreases the synthesis of prostaglandins such as PGE2, which are mediators of inflammation and pain. Importantly, it has been shown that at therapeutic doses (2 to 4 mg/kg), deracoxib does not significantly inhibit COX-1, which is crucial for maintaining gastrointestinal and renal function .

Pharmacokinetics

Absorption and Bioavailability:

  • Oral Bioavailability: Greater than 90% in dogs when administered at a dose of 2.35 mg/kg.
  • Time to Peak Concentration: Approximately 2 hours post-administration.

Distribution:

  • Volume of Distribution: Approximately 1.5 L/kg.
  • Protein Binding: Greater than 90% at plasma concentrations between 0.1 to 10 µg/mL.

Metabolism:
Deracoxib undergoes hepatic metabolism, producing several metabolites, with elimination primarily through feces and urine .

Efficacy in Clinical Studies

Several studies have evaluated the efficacy of deracoxib in managing pain associated with surgical procedures and chronic conditions such as osteoarthritis.

Case Study: Postoperative Pain Management

In a randomized controlled trial involving dogs undergoing dental surgery:

  • Dosage: Deracoxib was administered at 1-2 mg/kg/day for three days.
  • Results: The study found that only 14.8% of deracoxib-treated dogs required rescue analgesia compared to 66.7% in the placebo group (p < 0.0006). Additionally, dogs receiving deracoxib had lower scores on the modified Glasgow Composite Pain Scale (mGCPS) postoperatively .

Table: Summary of Clinical Efficacy

Study TypeTreatment GroupRescue Rate (%)mGCPS Score Reduction
Postoperative Pain StudyDeracoxib14.8Significant
Placebo ControlPlacebo66.7Not Significant

Safety Profile

While deracoxib is generally well-tolerated, adverse effects have been reported:

  • Common adverse events include vomiting (10%), diarrhea (6%), and skin lesions (2%).
  • Serious gastrointestinal complications have been noted in some cases, necessitating monitoring for signs of distress during treatment .

Table: Reported Adverse Events

Adverse EventIncidence (%)
Vomiting10
Diarrhea6
Skin Lesions2
Hematochezia4

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-[3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O3S/c1-26-16-7-2-10(8-13(16)18)15-9-14(17(19)20)22-23(15)11-3-5-12(6-4-11)27(21,24)25/h2-9,17H,1H3,(H2,21,24,25)/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZQAZKAZLXFMK-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)F)C3=CC(=C(C=C3)OC)F)[2H])[2H])S(=O)(=O)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.